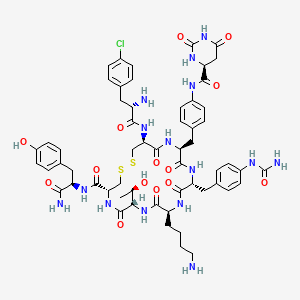
Satoreotide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Satoreotide is a novel somatostatin receptor antagonist that has shown promising results in the treatment of various cancers, particularly neuroendocrine tumors. It is a radiopharmaceutical compound that combines a somatostatin receptor antagonist with a radioactive isotope, such as lutetium-177, to target and treat tumors that express somatostatin receptors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of satoreotide involves the conjugation of a somatostatin receptor antagonist peptide with a chelator, such as DOTA, which can bind to a radioactive isotope. The peptide is synthesized using solid-phase peptide synthesis (SPPS) techniques, which involve the stepwise addition of amino acids to a growing peptide chain. The chelator is then attached to the peptide through a series of chemical reactions, including amide bond formation and deprotection steps.
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS for the peptide synthesis, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then conjugated with the chelator and labeled with the radioactive isotope under controlled conditions to ensure high purity and specific activity. The final product is formulated for clinical use and undergoes rigorous quality control testing to ensure safety and efficacy.
Analyse Des Réactions Chimiques
Types of Reactions
Satoreotide undergoes several types of chemical reactions during its synthesis and labeling process:
Amide Bond Formation: This reaction is used to attach the chelator to the peptide.
Deprotection: Protecting groups used during peptide synthesis are removed to expose functional groups for further reactions.
Radiolabeling: The chelator is labeled with a radioactive isotope, such as lutetium-177, through coordination chemistry.
Common Reagents and Conditions
Amide Bond Formation: Reagents such as carbodiimides (e.g., EDC) and coupling agents (e.g., HOBt) are used under mild conditions.
Deprotection: Acidic or basic conditions are used to remove protecting groups.
Radiolabeling: The chelator-peptide conjugate is incubated with the radioactive isotope in a buffered solution at an appropriate pH and temperature.
Major Products Formed
The major product formed is the radiolabeled this compound, which consists of the somatostatin receptor antagonist peptide conjugated with the chelator and the radioactive isotope.
Applications De Recherche Scientifique
Satoreotide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound serves as a model compound for studying radiopharmaceutical synthesis and radiolabeling techniques.
Biology: It is used to study the expression and function of somatostatin receptors in various cell types and tissues.
Medicine: this compound is primarily used in the treatment of neuroendocrine tumors. It has shown efficacy in targeting and treating tumors that express somatostatin receptors, providing a targeted therapy option with minimal off-target effects.
Industry: The production and formulation of this compound involve advanced techniques in peptide synthesis, radiolabeling, and pharmaceutical manufacturing, contributing to the development of new radiopharmaceuticals.
Mécanisme D'action
Satoreotide exerts its effects by binding to somatostatin receptors, which are overexpressed in certain types of tumors, such as neuroendocrine tumors. The binding of this compound to these receptors allows for the targeted delivery of the radioactive isotope to the tumor cells. The radiation emitted by the isotope induces DNA damage and cell death in the tumor cells, thereby reducing tumor size and progression. The molecular targets involved include somatostatin receptors, particularly somatostatin receptor 2 (SSTR2), which mediates the binding and internalization of this compound.
Comparaison Avec Des Composés Similaires
Satoreotide is unique compared to other similar compounds due to its high affinity for somatostatin receptors and its ability to deliver targeted radiation therapy. Similar compounds include:
Octreotide: A somatostatin receptor agonist used in the treatment of acromegaly and neuroendocrine tumors.
Lanreotide: Another somatostatin receptor agonist with similar applications as octreotide.
DOTA-TATE: A radiolabeled somatostatin receptor agonist used in peptide receptor radionuclide therapy (PRRT) for neuroendocrine tumors.
This compound differs from these compounds as it is a receptor antagonist, which may result in different binding and internalization properties, potentially leading to improved therapeutic outcomes in certain cases.
Propriétés
Numéro CAS |
1801415-23-5 |
|---|---|
Formule moléculaire |
C58H72ClN15O14S2 |
Poids moléculaire |
1302.9 g/mol |
Nom IUPAC |
(4R,7S,10S,13R,16S,19S)-10-(4-aminobutyl)-19-[[(2S)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-N-[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-13-[[4-(carbamoylamino)phenyl]methyl]-16-[[4-[[(4S)-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]phenyl]methyl]-7-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C58H72ClN15O14S2/c1-29(75)47-56(86)71-45(54(84)67-40(48(62)78)23-33-11-19-37(76)20-12-33)28-90-89-27-44(70-49(79)38(61)22-30-5-13-34(59)14-6-30)55(85)69-42(25-31-7-15-35(16-8-31)64-51(81)43-26-46(77)73-58(88)72-43)53(83)68-41(24-32-9-17-36(18-10-32)65-57(63)87)52(82)66-39(50(80)74-47)4-2-3-21-60/h5-20,29,38-45,47,75-76H,2-4,21-28,60-61H2,1H3,(H2,62,78)(H,64,81)(H,66,82)(H,67,84)(H,68,83)(H,69,85)(H,70,79)(H,71,86)(H,74,80)(H3,63,65,87)(H2,72,73,77,88)/t29-,38+,39+,40-,41-,42+,43+,44-,45+,47+/m1/s1 |
Clé InChI |
LBGAPPKREFCCSH-ADPPPVLCSA-N |
SMILES isomérique |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CC=C(C=C2)NC(=O)N)CC3=CC=C(C=C3)NC(=O)[C@@H]4CC(=O)NC(=O)N4)NC(=O)[C@H](CC5=CC=C(C=C5)Cl)N)C(=O)N[C@H](CC6=CC=C(C=C6)O)C(=O)N)O |
SMILES canonique |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CC=C(C=C2)NC(=O)N)CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CC5=CC=C(C=C5)Cl)N)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(1R,2R,4R,7R,9S,10E,13R,15S,16S)-16-hydroxy-11-(hydroxymethyl)-1,2,4,7,8,8,9,15-octamethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12389098.png)
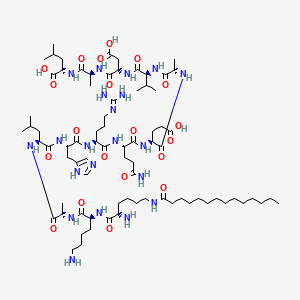

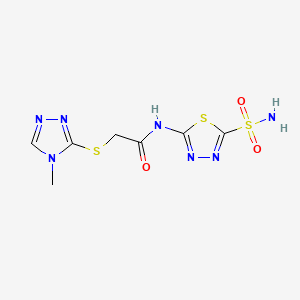
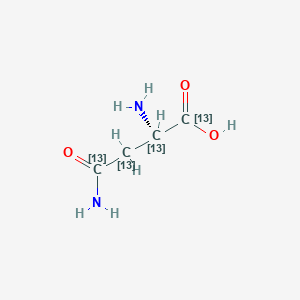
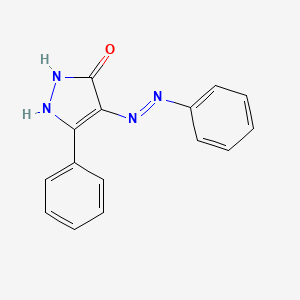
![[1-[9-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(methanesulfonamido)phenyl]ethyl]amino]nonyl]piperidin-4-yl] N-[2-(3-chloro-4-hydroxyphenyl)phenyl]carbamate](/img/structure/B12389152.png)

![3-[18-(2-carboxyethyl)-8,12-diethyl-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;palladium(2+)](/img/structure/B12389160.png)

